molecular formula C22H23FN4O4 B2992113 (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1170650-66-4

(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2992113
CAS No.: 1170650-66-4
M. Wt: 426.448
InChI Key: MLOWJYLKRWKIFQ-UHFFFAOYSA-N
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Description

The compound (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a chemically synthesized molecule that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound comprises a fluorophenyl group, a pyrazole ring, a furan-2-carbonyl moiety, and a piperazine ring, making it a fascinating subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step organic synthesis process. One of the common synthetic routes includes:

  • Formation of the Pyrazole Ring: : The process often begins with the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

  • Attachment of the Propoxy Group: : The propoxy group can be attached via Williamson ether synthesis using an alkoxide and a propyl halide.

  • Incorporation of the Furan-2-carbonyl Moiety: : This step usually involves an acylation reaction.

  • Final Assembly: : The final step involves the condensation of the intermediates to form the target compound, with careful control over reaction conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone requires scalability and cost-effectiveness. Methods such as continuous flow synthesis and automated batch reactors are employed to ensure high yield and purity. Optimization of catalysts, solvents, and reaction conditions is crucial in large-scale manufacturing to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.

  • Reduction: : Reduction reactions can convert carbonyl groups into alcohols or amines.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution Reactions: : Catalysts such as palladium on carbon can be used for hydrogenation reactions, while Lewis acids like aluminum chloride facilitate electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions can include modified pyrazole derivatives, fluorophenyl-substituted compounds, and various furan-2-carbonyl piperazine analogs, depending on the specific reaction pathways.

Scientific Research Applications

This compound has wide-ranging applications in scientific research, including:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : In biological research, it is used as a probe to understand enzyme-substrate interactions and receptor binding.

  • Industry: : Used in materials science for developing novel polymers and in agricultural chemistry for designing new pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

Compounds with structural similarities include:

  • (1-(4-chlorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Shares the same core structure but with a chlorophenyl group instead of a fluorophenyl group.

  • (1-(4-bromophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Features a bromophenyl group.

  • (1-(4-methylphenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Contains a methylphenyl group.

Uniqueness

The presence of the fluorophenyl group in (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone distinguishes it from similar compounds. The fluorine atom can enhance the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets, making it a valuable candidate in various research applications.

Conclusion

This compound’s unique structure and chemical properties make it a versatile subject of study across multiple scientific disciplines. Its synthesis, reactions, and applications in chemistry, biology, medicine, and industry illustrate its significance and potential for future research and development.

Properties

IUPAC Name

[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-2-13-30-19-15-27(17-7-5-16(23)6-8-17)24-20(19)22(29)26-11-9-25(10-12-26)21(28)18-4-3-14-31-18/h3-8,14-15H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOWJYLKRWKIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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